molecular formula C12H12N2OS B3423700 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 31364-82-6

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B3423700
CAS No.: 31364-82-6
M. Wt: 232.30 g/mol
InChI Key: YNJJBMAKBUZCKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one likely involves the formation of the pyrrolate anion in the first stage due to the greater deprotonating ability of the t-BuONa/THF super-base system compared to the KOH/THF system .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a five-membered heterocyclic moiety .


Chemical Reactions Analysis

The compound undergoes intramolecular cyclization to pyrroloimidazole via the four-membered transition state H, wherein the cleavage of the N and CH2-Ts bond occurs accompanied by simultaneous C1-N and C2-CH2 Ts bonding .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including imidazole derivatives and related scaffolds, play a pivotal role in medicinal chemistry due to their diverse therapeutic potentials. For instance, imidazo[1,2-b]pyridazine is recognized for its significance in producing bioactive molecules with applications in treating various diseases, including as kinase inhibitors (Garrido et al., 2021). Similarly, pyrimidine derivatives, serving as optical sensors, exhibit both biological and medicinal applications (Jindal & Kaur, 2021).

Chemical Synthesis and Biological Properties

The synthesis and transformation of phosphorylated derivatives of heterocycles, including imidazole, highlight their chemical versatility and biological activities. Such compounds demonstrate various pharmacological actions, reflecting their potential in drug development (Abdurakhmanova et al., 2018). The review of imidazole-based p38α MAP kinase inhibitors underscores the scaffold's utility in designing selective inhibitors for proinflammatory cytokine release, illustrating the imidazole ring's role in enhancing pharmacokinetic profiles and efficiency (Scior et al., 2011).

Antimicrobial and Antibacterial Applications

Imidazole and its derivatives, including structurally related compounds, are recognized for their antimicrobial and antibacterial activities. This is exemplified by the exploration of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections, indicating the vast therapeutic applications of these heterocyclic scaffolds (Sanapalli et al., 2022).

Properties

IUPAC Name

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJJBMAKBUZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275953, DTXSID801189605
Record name PTH-proline
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-21-5, 31364-82-6
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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